molecular formula C7H7BrFN B1446712 2-Bromo-3-fluoro-6-methylaniline CAS No. 1522267-53-3

2-Bromo-3-fluoro-6-methylaniline

Cat. No.: B1446712
CAS No.: 1522267-53-3
M. Wt: 204.04 g/mol
InChI Key: QWAYQUHVVUYSHD-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methylaniline is an aromatic amine with the molecular formula C7H7BrFN. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to an aniline ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-methylaniline typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to enhance the efficiency of the reactions.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed depend on the type of reaction. For example, in nucleophilic substitution, the products are typically substituted anilines, while in coupling reactions, biaryl compounds are formed.

Scientific Research Applications

2-Bromo-3-fluoro-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-methylaniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-methylaniline
  • 3-Bromo-2-chloroaniline
  • 2-Bromo-6-fluoro-4-methylaniline

Comparison: 2-Bromo-3-fluoro-6-methylaniline is unique due to the specific positions of the bromine, fluorine, and methyl groups on the aniline ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-3-fluoro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAYQUHVVUYSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522267-53-3
Record name 2-bromo-3-fluoro-6-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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